Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
CAS No.: 2089245-75-8
Cat. No.: VC6711887
Molecular Formula: C5H9BrClN
Molecular Weight: 198.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089245-75-8 |
|---|---|
| Molecular Formula | C5H9BrClN |
| Molecular Weight | 198.49 |
| IUPAC Name | (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
| Standard InChI | InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?; |
| Standard InChI Key | YCHJSCCHBYABFP-CHUJMTOYSA-N |
| SMILES | C1C2C(C2Br)CN1.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core consists of a bicyclo[3.1.0]hexane system fused with an aziridine ring (3-azabicyclo[3.1.0]hexane). The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity, while the hydrochloride salt enhances solubility for experimental handling. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane; hydrochloride |
| SMILES | C1C2C(C2Br)CN1.Cl |
| InChI Key | YCHJSCCHBYABFP-CHUJMTOYSA-N |
| XLogP3 | 1.2 (estimated) |
The stereochemistry (1R,5S,6R) dictates spatial arrangements critical for interactions with biological targets. Computational models suggest that the bromine’s equatorial position minimizes ring strain while optimizing electrophilic reactivity.
Comparative Analysis with Analogous Structures
Structural analogs, such as methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1212063-26-7), highlight the impact of substituents on physicochemical properties . For instance, replacing bromine with a methyl ester reduces molecular weight to 177.63 g/mol and alters solubility profiles . Similarly, hydroxylated derivatives (e.g., rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride) exhibit enhanced hydrogen-bonding capacity but lower halogen-mediated reactivity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves multistep sequences starting from pyrrolidine or aziridine precursors. A representative route includes:
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Ring Opening and Functionalization: Treatment of 3-azabicyclo[3.1.0]hexane with N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the 6-position.
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Stereochemical Control: Chiral resolution via diastereomeric salt formation to isolate the (1R,5S,6R) enantiomer.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity during bromination, achieving yields of 60–70%.
Challenges in Scalability
Key hurdles include:
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Regioselectivity: Competing reactions at the 2- and 6-positions require precise temperature control (0–5°C).
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Stereochemical Purity: Racemization risks during salt formation necessitate low-temperature crystallization.
Chemical Reactivity and Functionalization
Halogen-Specific Reactions
The C-Br bond undergoes nucleophilic substitution (SN2) with amines or thiols, enabling derivatization. For example:
This reactivity is exploited to generate secondary amines for pharmacological testing.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the bicyclic framework, yielding dicarboxylic acids.
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Reduction: LiAlH₄ reduces the aziridine ring to a pyrrolidine system, though this diminishes biological activity.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
The compound’s bicyclic amine structure mimics natural neurotransmitters, enabling interactions with:
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Serotonin (5-HT₃) Receptors: Bromine’s electron-withdrawing effects enhance binding affinity to allosteric sites.
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GABAₐ Receptors: Preliminary assays show partial agonism, suggesting anxiolytic potential.
Enzymatic Inhibition
In vitro studies indicate inhibition of monoamine oxidase A (MAO-A) at IC₅₀ = 2.3 μM, comparable to early-generation antidepressants.
Comparative Pharmacokinetics
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